molecular formula C16H21N5O2 B5786685 2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5786685
M. Wt: 315.37 g/mol
InChI Key: GGTRNHUGLYHAHH-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPTA is a tetrazole-based compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for the inflammation response. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response and inflammation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are pro-inflammatory cytokines. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been found to reduce the levels of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue destruction in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments is its high selectivity towards COX-2. This makes this compound a promising candidate for the development of anti-inflammatory drugs with fewer side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One of the directions is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of the potential of this compound as an anti-cancer agent, as studies have shown that this compound can inhibit the growth of cancer cells. Further research is also needed to fully understand the mechanism of action of this compound and to investigate its potential side effects.
In conclusion, this compound is a promising compound that has shown potential applications in the field of medicine. Its anti-inflammatory effects and high selectivity towards COX-2 make it a promising candidate for the development of anti-inflammatory drugs with fewer side effects. Further research is needed to fully understand the mechanism of action of this compound, its potential side effects, and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves the reaction of 4-cyclohexylphenol with 2-methyl-2H-tetrazol-5-ylamine in the presence of acetic anhydride. The reaction yields this compound as a white crystalline solid with a melting point of 160-162°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has shown potential applications in various scientific research fields. One of the most promising applications of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response. This compound has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of inflammatory diseases.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-21-19-16(18-20-21)17-15(22)11-23-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTRNHUGLYHAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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